molecular formula C21H28O B601932 11-Methylenelynestrenol CAS No. 54024-12-3

11-Methylenelynestrenol

Cat. No.: B601932
CAS No.: 54024-12-3
M. Wt: 296.46
InChI Key:
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Scientific Research Applications

11-Methylenelynestrenol has several scientific research applications:

Mechanism of Action

Target of Action

11-Methylenelynestrenol is a progestin, a synthetic progestogen . Its primary target is the progesterone receptor , the biological target of progestogens . Progestogens play a crucial role in the menstrual cycle and maintenance of pregnancy.

Mode of Action

This compound acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. It has weak androgenic and estrogenic activity and no other significant hormonal activity .

Pharmacokinetics

It’s known that the compound is a prodrug of norethisterone , which suggests it may be metabolized in the liver into active compounds.

Result of Action

As a progestin, this compound can have several effects at the molecular and cellular levels. It can influence the menstrual cycle, prevent ovulation, and contribute to the maintenance of pregnancy . It’s also used for contraception and in the treatment of menstrual disorders .

Biochemical Analysis

Biochemical Properties

11-Methylenelynestrenol plays a significant role in biochemical reactions, particularly in the context of steroid hormone pathways. It interacts with enzymes such as cytochrome P450 enzymes, including CYP2C9, CYP2C19, and CYP3A4 . These enzymes are involved in the hydroxylation and subsequent metabolism of this compound. The compound also interacts with the progesterone receptor, acting as an agonist . This interaction is crucial for its role in modulating hormonal activities.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the progesterone receptor, leading to changes in gene expression related to reproductive and metabolic functions . Additionally, this compound can modulate cell signaling pathways involved in cell growth and differentiation, impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the progesterone receptor, where it acts as an agonist . This binding leads to the activation of the receptor and subsequent changes in gene expression. The compound undergoes hydroxylation by cytochrome P450 enzymes, forming intermediate metabolites that further influence its activity . These interactions result in the modulation of various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate hormonal activities without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver toxicity and disruptions in metabolic processes . These dosage-dependent effects highlight the importance of careful dosage management in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the hydroxylation of the compound, leading to the formation of active metabolites. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions . These pathways play a crucial role in determining the compound’s biological activity and effects on metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues. The distribution of this compound is influenced by its lipophilic nature, allowing it to readily cross lipid membranes and reach target sites within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the nucleus where it interacts with the progesterone receptor . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to the appropriate cellular compartments. This subcellular localization is essential for its activity and function, as it enables this compound to effectively modulate gene expression and cellular processes .

Preparation Methods

The synthesis of 11-Methylenelynestrenol involves several steps, starting from norethisteroneThe reaction conditions often involve the use of strong bases and specific catalysts to facilitate the addition of the methylene group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

11-Methylenelynestrenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce various alcohol derivatives.

Comparison with Similar Compounds

11-Methylenelynestrenol is similar to other synthetic progestins such as norethisterone and lynestrenol. it is unique due to the presence of the methylene group at the 11th position, which alters its chemical properties and biological activity . This modification can affect its binding affinity to the progesterone receptor and its overall pharmacokinetic profile.

Similar Compounds

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O/c1-4-21(22)12-11-18-17-10-9-15-7-5-6-8-16(15)19(17)14(2)13-20(18,21)3/h1,7,16-19,22H,2,5-6,8-13H2,3H3/t16-,17-,18-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRPZVPROVDZCP-OLGWUGKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202367
Record name 11-Methylenelynestrenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54024-12-3
Record name 11-Methylenelynestrenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054024123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Methylenelynestrenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 11-METHYLENELYNESTRENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7P8OXD0AN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is known about the structure of 11-Methylenelynestrenol?

A1: While the abstract itself does not describe the structure, the title "Structure of this compound" [] implies that the paper likely details the molecular structure of this compound. To obtain specifics like the molecular formula, weight, and spectroscopic data, one would need to access the full publication.

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